molecular formula C21H22N2O4 B2736089 Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate CAS No. 1206999-58-7

Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate

Cat. No.: B2736089
CAS No.: 1206999-58-7
M. Wt: 366.417
InChI Key: ACFZWEKDAYHZSZ-UHFFFAOYSA-N
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Description

Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a benzimidazole core, which is known for its biological activity, and a substituted benzyl group, which can influence its chemical properties and interactions.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit activity against various biological targets due to the presence of the benzimidazole core, which is known for its antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The benzimidazole scaffold is a common motif in many drugs, suggesting that this compound could serve as a lead compound for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions:

    Formation of the Propanamide Linker: The propanamide linker is introduced by reacting the benzimidazole derivative with 3-bromopropanoic acid or its ester, followed by amidation.

    Attachment of the Benzyl Group: The final step involves the nucleophilic substitution of the 3-chloro-4-fluorobenzyl group onto the amide nitrogen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, especially due to the presence of the electron-withdrawing chloro and fluoro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific proteins or enzymes, thereby inhibiting their function. This can lead to the disruption of critical biological pathways, such as DNA replication in microbes or cell division in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide
  • N-(4-fluorobenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide
  • N-(3-chloro-4-methylbenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide

Uniqueness

Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate is unique due to the presence of both chloro and fluoro substituents on the benzyl group. These substituents can significantly influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 4-(3,5-dimethoxyanilino)-6-ethylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-5-13-6-7-18-17(8-13)19(12-20(23-18)21(24)27-4)22-14-9-15(25-2)11-16(10-14)26-3/h6-12H,5H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFZWEKDAYHZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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